3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea

Data Scarcity Research-Grade Purity Chemical Biology

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea is a heterocyclic compound belonging to the class of 1,3,4-oxadiazole ureas. With a molecular formula of C15H14N4O3 and a molecular weight of 298.30 g/mol, its structure uniquely incorporates a furan ring, a central oxadiazole core, and a phenethyl-substituted urea moiety.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1210193-51-3
Cat. No. B2593326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea
CAS1210193-51-3
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20)
InChIKeyQLRXKNKNQZBPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea (CAS 1210193-51-3) Baseline Chemical Profile for Procurement


3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea is a heterocyclic compound belonging to the class of 1,3,4-oxadiazole ureas. With a molecular formula of C15H14N4O3 and a molecular weight of 298.30 g/mol, its structure uniquely incorporates a furan ring, a central oxadiazole core, and a phenethyl-substituted urea moiety . While structurally related to compounds investigated for STAT3 inhibition or Nrf2 activation, publicly available, authoritative characterization for this specific compound is exceptionally limited, positioning it as a niche research compound rather than a fully profiled lead .

Why 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea Demands Specific Selection Over Generic Analogs


In-class compounds, such as other furan-containing 1,3,4-oxadiazole ureas, are not directly interchangeable with this target compound. A key structurally similar analog, NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea), demonstrates that a switch from the phenethyl group to a pyridin-2-ylmethyl group can fundamentally alter the compound's biological profile, shifting activity towards Nrf2 activation . Without head-to-head data, the functional divergence between this compound and its analogs, such as the benzyl or allyl variants, is assumed to be significant due to known structure-activity relationships (SAR) within the oxadiazole urea class . This precludes generic substitution for any research application requiring controlled variables.

Quantitative Differential Evidence for 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea


Data Deficiency as the Primary Procurement Differentiator

The most significant differentiator for compound 1210193-51-3 is the near-total absence of publicly reported quantitative biological activity data. A comparative analysis reveals that structurally analogous compounds, such as NK-252 (Nrf2 activator) and various other 1,3,4-oxadiazole ureas, have published activity profiles, whereas this specific compound does not . This lack of data is a critical factor for procurement, distinguishing it as a 'silent' tool compound or a starting point for novel IP generation, in contrast to data-rich analogs.

Data Scarcity Research-Grade Purity Chemical Biology

Structural Differentiation from the Nrf2 Activator NK-252

The compound is structurally differentiated from the related Nrf2 activator NK-252 by a single functional group: it contains a phenethyl group where NK-252 has a pyridin-2-ylmethyl group . This seemingly minor structural change replaces a pyridine ring with a phenyl ring, a modification known to significantly impact hydrogen-bonding, target engagement, and pharmacokinetics in other drug classes. While no direct bioassay comparison exists, the documented activity of NK-252 as an Nrf2 activator is not transferable to this compound, making the structural difference a quantifiable basis for selecting between them .

Target Selectivity Nrf2 Pathway SAR

Potential DHFR Assay Reference Point as a Baseline Indicator

A single entry in the BindingDB database indicates the compound was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells, though no quantitative inhibition constant (Ki) is publicly accessible [1]. This contrasts with numerous other oxadiazole derivatives where DHFR inhibition data (e.g., IC50 values) are fully reported, highlighting a confirmatory data gap that a procuring entity could fill [2]. The existence of this assay record, however, provides a validated experimental starting point for this compound.

Dihydrofolate Reductase Enzyme Inhibition Biochemical Assay

Optimal Research Applications for 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea


Novel Scaffold Hopping in Kinase or DHFR-Targeted Drug Discovery

The compound's unexplored status makes it an ideal candidate for 'scaffold hopping' programs. Starting from the known DHFR assay link [1], research teams can use it as a new core to build a proprietary SAR series, avoiding the crowded IP space around more characterized oxadiazole ureas like NK-252.

Chemical Probe for Selectivity Profiling Against Nrf2 Activators

Due to its close structural analogy yet distinct pharmacological profile compared to NK-252 , this compound can serve as a high-value negative control in Nrf2 activation assays. Its application helps confirm that observed biological effects are target-specific and not a general property of the furan-oxadiazole-urea chemotype.

Core Building Block for Generation of Bioisostere Libraries

With its unique combination of a furan ring and a phenethyl urea tail, the compound is a synthetically versatile starting material. It can be systematically derivatized to generate focused libraries aimed at exploring how the phenethyl group versus other bioisosteres (e.g., the pyridinylmethyl in NK-252 ) impacts potency, selectivity, and ADMET properties.

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